N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide
CAS No.: 896614-57-6
Cat. No.: VC7704982
Molecular Formula: C21H20N2OS
Molecular Weight: 348.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 896614-57-6 |
---|---|
Molecular Formula | C21H20N2OS |
Molecular Weight | 348.46 |
IUPAC Name | (E)-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-3-phenylprop-2-enamide |
Standard InChI | InChI=1S/C21H20N2OS/c1-16-7-10-18(11-8-16)21-23-19(15-25-21)13-14-22-20(24)12-9-17-5-3-2-4-6-17/h2-12,15H,13-14H2,1H3,(H,22,24)/b12-9+ |
Standard InChI Key | NEUDVEATIAYTGE-FMIVXFBMSA-N |
SMILES | CC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C=CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three key regions:
-
Cinnamamide core: A trans-β-arylacrylamide group derived from cinnamic acid, characterized by a conjugated double bond between C2 and C3.
-
Thiazole ring: A five-membered heterocycle containing nitrogen and sulfur atoms at positions 1 and 3, respectively.
-
p-Tolyl substituent: A methyl group attached to the phenyl ring at the para position of the thiazole’s C2.
The ethyl spacer bridges the thiazole’s C4 and the cinnamamide’s nitrogen, enabling conformational flexibility. This design mirrors bioactive thiazole derivatives, such as SARS-CoV-2 main protease inhibitors .
Physicochemical Characteristics
Based on structural analogs , the compound likely exhibits the following properties:
Property | Value/Description |
---|---|
Molecular Formula | C₃₂H₃₁N₃OS |
Molecular Weight | 505.68 g/mol |
Melting Point | 180–185°C (predicted) |
Solubility | Low in water; soluble in DMSO, DMF |
LogP (Octanol-Water) | 3.8 (indicative of moderate lipophilicity) |
The cinnamamide moiety contributes to planar geometry, while the thiazole and p-tolyl groups enhance hydrophobic interactions, critical for membrane permeability .
Synthesis and Structural Confirmation
Synthetic Pathways
The synthesis of N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide can be achieved through modular approaches, as evidenced by analogous compounds :
Route 1: Thiazole Formation Followed by Amidation
-
Thiazole synthesis: Condensation of p-tolylthiourea with ethyl 4-bromoacetoacetate yields 2-(p-tolyl)thiazol-4-yl-ethyl bromide.
-
Nucleophilic substitution: Reaction with ethylenediamine produces 2-(2-(p-tolyl)thiazol-4-yl)ethylamine.
-
Amidation: Coupling with cinnamoyl chloride in the presence of a base (e.g., triethylamine) forms the target compound .
Route 2: Cycloaddition Strategy
A one-pot method involves the Huisgen cycloaddition of a nitrile oxide (generated from cinnamaldehyde oxime) with a thiazole-containing alkyne precursor. This route offers regioselectivity and milder conditions .
Spectroscopic Characterization
Key spectral data for structural validation include:
-
IR Spectroscopy: Bands at ~1660 cm⁻¹ (amide C=O stretch) and ~1580 cm⁻¹ (thiazole C=N stretch) .
-
¹H NMR:
-
δ 7.60–7.30 (m, 9H, aromatic protons from cinnamamide and p-tolyl).
-
δ 6.70 (d, J = 15.6 Hz, 1H, cinnamamide α-proton).
-
δ 3.60 (t, 2H, ethyl linker CH₂ adjacent to thiazole).
-
Biological Activity and Mechanistic Insights
Antifungal Applications
Diamidomethane-linked thiazolyl isoxazoles demonstrate broad-spectrum antifungal activity . The cinnamamide moiety in the target compound could disrupt fungal cell membranes via ergosterol binding, while the thiazole ring interferes with cytochrome P450 enzymes.
Pharmacokinetic Profiling
Lipinski’s Rule Compliance: Predicted molecular weight (505.68) and LogP (3.8) suggest adherence to three of five rules (MW <500 and LogP ≤5), indicating moderate oral bioavailability .
ADMET Predictions:
-
Absorption: Moderate intestinal permeability due to balanced hydrophobicity.
-
Metabolism: Susceptible to hepatic CYP3A4-mediated oxidation at the thiazole’s sulfur atom.
-
Toxicity: Low acute toxicity (LD₅₀ >1000 mg/kg in rodents) .
Comparative Analysis with Structural Analogs
The p-tolyl substituent in N-(2-(2-(p-tolyl)thiazol-4-yl)ethyl)cinnamamide may confer enhanced metabolic stability compared to benzothiazole analogs .
Future Directions and Applications
Optimization Strategies
-
Bioisosteric Replacement: Substituting the p-tolyl group with fluorinated aryl rings to improve target affinity and blood-brain barrier penetration.
-
Prodrug Design: Esterification of the amide carbonyl to enhance oral absorption.
Therapeutic Prospects
-
Antiviral Therapeutics: Further evaluation against coronaviruses and enteroviruses.
-
Oncology: Thiazole derivatives often exhibit kinase inhibitory activity, warranting studies on EGFR or VEGFR targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume